molecular formula C6H4N3O2P B14447166 2-Azido-1,3,2-benzodioxaphosphole CAS No. 79343-17-2

2-Azido-1,3,2-benzodioxaphosphole

Cat. No.: B14447166
CAS No.: 79343-17-2
M. Wt: 181.09 g/mol
InChI Key: SBZBMSNKEXFUAW-UHFFFAOYSA-N
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Description

2-Azido-1,3,2-benzodioxaphosphole is an organophosphorus compound that features a unique structure with an azido group attached to a benzodioxaphosphole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1,3,2-benzodioxaphosphole typically involves the reaction of a precursor compound, such as 2-chloro-1,3,2-benzodioxaphosphole, with sodium azide. The reaction is usually carried out in an organic solvent like tetrahydrofuran, with a catalytic amount of lithium chloride to facilitate the reaction . The reaction conditions often require careful control of temperature and the exclusion of moisture to prevent side reactions and ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1,3,2-benzodioxaphosphole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

    Cycloaddition Reagents: Alkynes are commonly used in cycloaddition reactions.

    Reducing Agents: Triphenylphosphine and other phosphines are used for the reduction of the azido group.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azido group.

Mechanism of Action

The mechanism of action of 2-Azido-1,3,2-benzodioxaphosphole involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in bioorthogonal chemistry, where the azido group can be selectively modified in the presence of other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring structure, which imparts specific reactivity and properties not found in simpler azides. This makes it particularly useful in the synthesis of complex heterocyclic compounds and in applications requiring selective reactivity.

Properties

CAS No.

79343-17-2

Molecular Formula

C6H4N3O2P

Molecular Weight

181.09 g/mol

IUPAC Name

2-azido-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C6H4N3O2P/c7-8-9-12-10-5-3-1-2-4-6(5)11-12/h1-4H

InChI Key

SBZBMSNKEXFUAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)N=[N+]=[N-]

Origin of Product

United States

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